molecular formula C11H15ClN2O B585641 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride CAS No. 1346599-71-0

7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride

Cat. No.: B585641
CAS No.: 1346599-71-0
M. Wt: 230.728
InChI Key: XMHXBJNGMKAXIA-FEUVXQGESA-N
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Description

7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is a deuterated derivative of 7-Phenyl-1,4-diazepan-5-one. It is a biochemical compound used primarily in proteomics research. The molecular formula is C11H11D4ClN2O, and it has a molecular weight of 230.73 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride involves the incorporation of deuterium atoms into the parent compound, 7-Phenyl-1,4-diazepan-5-one. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of specialized equipment for handling deuterium gas and maintaining reaction conditions is essential for efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is widely used in scientific research, particularly in:

    Chemistry: As a labeled compound, it is used in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and kinetics.

    Biology: It is used in metabolic research to study metabolic pathways in vivo.

    Medicine: The compound is used in clinical diagnostics and imaging studies.

    Industry: It serves as a chemical reference for qualitative and quantitative analysis

Mechanism of Action

The mechanism of action of 7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound provide unique insights into reaction pathways and mechanisms by altering the kinetic isotope effects. This allows researchers to study the behavior of the compound under various conditions and understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-1,4-diazepan-5-one-d4 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in NMR studies, making it a valuable tool for investigating complex biochemical processes .

Properties

CAS No.

1346599-71-0

Molecular Formula

C11H15ClN2O

Molecular Weight

230.728

IUPAC Name

2,2,3,3-tetradeuterio-7-phenyl-1,4-diazepan-5-one;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H/i6D2,7D2;

InChI Key

XMHXBJNGMKAXIA-FEUVXQGESA-N

SMILES

C1CNC(=O)CC(N1)C2=CC=CC=C2.Cl

Synonyms

Hexahydro-7-phenyl-5H-1,4-diazepin-5-one-d4 Hydrochloride; 

Origin of Product

United States

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